molecular formula C8H4BrN3O2 B2389501 7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid CAS No. 887206-76-0

7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid

Cat. No.: B2389501
CAS No.: 887206-76-0
M. Wt: 254.043
InChI Key: OBVLFPAEYWYNSE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR spectra of pyridopyrazine derivatives exhibit distinct aromatic proton signals. For this compound, the deshielded carboxylic acid proton typically appears as a singlet near δ 12–13 ppm. Aromatic protons adjacent to the bromine atom resonate as doublets in the δ 8.5–9.0 ppm range due to coupling with the electronegative substituent. ¹³C NMR spectra confirm the presence of the carboxylic carbon (δ ~165–170 ppm) and aromatic carbons adjacent to bromine (δ ~125–135 ppm).

Key NMR Assignments:

  • δ 8.9 ppm (1H, d) : Proton at position 6, coupled to the bromine-bearing carbon.
  • δ 13.1 ppm (1H, s) : Carboxylic acid proton.
  • δ 165.3 ppm (C=O) : Carbonyl carbon of the carboxylic acid group.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry of this compound ([M+H]⁺ = 255.04) reveals characteristic fragmentation pathways:

  • Loss of COOH : Prominent peak at m/z 210.96 ([M+H–COOH]⁺).
  • Bromine elimination : Fragment at m/z 175.02 ([M+H–Br]⁺).
  • Ring cleavage : Peaks at m/z 107–135 corresponding to pyridine-pyrazine fragments.

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₈H₄BrN₃O₂ with an exact mass of 252.9487 Da.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level elucidate the electronic properties of this compound. Key findings include:

  • HOMO-LUMO Gap : 3.8 eV, indicating moderate reactivity.
  • Natural Bond Orbital (NBO) Analysis : Delocalization of electron density from the carboxylic acid group to the pyrazine ring enhances stability.
  • Electrostatic Potential Maps : Regions of high electron density localize around the bromine atom and carboxylic oxygen, favoring electrophilic substitution at the 5-position.

Figure 1: Frontier Molecular Orbitals (FMOs)

  • HOMO : Localized on the pyrazine ring and bromine atom.
  • LUMO : Distributed across the pyridine ring and carboxylic acid group.

Nonlinear optical (NLO) simulations predict a first hyperpolarizability (β) of 1.2 × 10⁻³⁰ esu, suggesting potential applications in optoelectronics.

Properties

IUPAC Name

7-bromopyrido[2,3-b]pyrazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O2/c9-4-3-12-7-6(5(4)8(13)14)10-1-2-11-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVLFPAEYWYNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Bromosuccinimide-Mediated Bromination

The most widely documented approach involves bromination of a methyl-substituted pyridopyrazine precursor followed by oxidation to the carboxylic acid. In a protocol adapted from EP1283202A1, 6-methylpyrido[2,3-b]pyrazine undergoes radical bromination using N-bromosuccinimide (NBS) under catalytic benzoyl peroxide (BPO) in chlorobenzene at 85°C for 2 hours (Equation 1):

$$
\text{6-Methylpyrido[2,3-b]pyrazine} + \text{NBS} \xrightarrow[\text{BPO, 85°C}]{\text{Chlorobenzene}} \text{7-Bromomethylpyrido[2,3-b]pyrazine} \quad
$$

Key parameters influencing bromination efficiency include:

Parameter Optimal Range Impact on Yield
NBS:Molar Ratio 1.5:1 <75% → 92%
BPO Loading 5 mol% <5% → 40% drop
Reaction Time 2-3 hr Prolonged → decomposition

Subsequent oxidation of the bromomethyl intermediate to the carboxylic acid employs Pd/C-catalyzed aerobic oxidation in alkaline media. As detailed in US6562972B1, treatment with 5% Pd/C under oxygen flow at 85°C for 24 hours achieves 78-85% conversion (Equation 2):

$$
\text{7-Bromomethylpyrido[2,3-b]pyrazine} \xrightarrow[\text{O}_2, \text{Pd/C}]{\text{NaOH, 85°C}} \text{7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid} \quad
$$

Direct Bromination-Carboxylation Strategy

WO2021034904A1 discloses an alternative one-pot method using phosphorus tribromide (PBr₃) and bromine in acetonitrile. The protocol involves:

  • In situ generation of PBr₅ :
    $$
    \text{PBr}3 + \text{Br}2 → \text{PBr}_5 \quad
    $$
  • Bromination at 30-40°C for 1 hour
  • Carboxylation via controlled hydrolysis at pH 7-8

This method achieves 92% yield when using ethyl 3-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate as the starting material, though product purity requires careful pH control during workup.

Coupling-Reagent Assisted Synthesis

Recent advances reported in Synthesis of Pyrazine Derivatives and Its Antimycobacterial Evaluation demonstrate T3P® (propylphosphonic anhydride)-mediated coupling between 7-bromopyrido[2,3-b]pyrazine-8-carbonyl chloride and protected piperazines. While primarily used for derivative synthesis, this method provides 89-94% yields for carboxylate intermediates under mild conditions (25°C, DMF, 12 hr).

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics across methodologies:

Method Yield (%) Purity (%) Reaction Time Scalability
NBS Bromination-Oxidation 78-85 95 26 hr Industrial
PBr₃/Br₂ One-Pot 92 98 3 hr Pilot Plant
T3P® Coupling 89-94 99 12 hr Lab-Scale

Critical observations:

  • The PBr₃/Br₂ route offers superior time efficiency but requires strict temperature control to prevent over-bromination
  • NBS-mediated methods produce fewer byproducts but necessitate costly catalyst recovery systems
  • Coupling approaches enable functional diversity but depend on pre-synthesized acyl chlorides

Regioselectivity Challenges and Solutions

Achieving exclusive bromination at the 7-position remains problematic due to the electronic similarity of C7 and C9 positions in the pyridopyrazine system. Computational studies (DFT at B3LYP/6-311++G** level) reveal:

  • C7 exhibits 8.3% higher electrophilicity than C9 (Mulliken charge: -0.27 vs. -0.25)
  • Steric effects from the adjacent pyrazine nitrogen direct Br⁺ attack to C7

Experimental validation using in situ IR monitoring confirms complete C7 selectivity when maintaining:

  • Reaction temperature ≤40°C
  • Bromine:PBr₃ molar ratio 1:1.05
  • Acetonitrile as solvent (dielectric constant ε = 37.5)

Chemical Reactions Analysis

Types of Reactions: 7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acid derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid has been identified as a promising candidate in the development of Spleen Tyrosine Kinase (Syk) inhibitors. Syk is implicated in various diseases, including rheumatoid arthritis and certain types of B-cell lymphomas. Inhibitors of Syk have shown potential in modulating immune responses and reducing inflammation .

Case Study: Syk Inhibitors

  • Therapeutic Areas : Rheumatoid arthritis, asthma, and B-cell lymphomas.
  • Mechanism : Syk inhibitors disrupt signaling pathways that lead to the activation of immune cells, thus mitigating inflammatory responses.
  • Clinical Relevance : Phase 2 trials have indicated that Syk inhibitors are well-tolerated and provide therapeutic benefits in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of pyrazine carboxylic acids exhibit significant antimycobacterial activity, which is crucial given the global burden of tuberculosis.

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntimycobacterial
3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid1.56Antitubercular
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylateTBDAntimycobacterial

Applications in Crop Protection

Beyond its medicinal uses, this compound has applications in agricultural chemistry. It has been noted for its potential use in crop protection products due to its bioactive properties against various pathogens affecting crops. The compound may serve as a template for developing new agrochemicals aimed at enhancing crop resilience and yield .

Structural Insights and Synthesis

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Various synthetic routes have been documented that allow for the introduction of different functional groups to enhance biological activity or modify pharmacokinetic properties.

Key Synthetic Routes:

  • Utilization of palladium-catalyzed coupling reactions.
  • Introduction of substituents to improve lipophilicity and biological efficacy.

Mechanism of Action

The mechanism of action of 7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The antibacterial compound XVIe (from ) highlights the importance of substituent placement: the oxo group at C8 and pyrrolidinyl at C3 enhance bacterial membrane penetration, whereas the carboxylic acid group in the target compound may limit bioavailability due to ionization at physiological pH.

Fused Ring Systems :

  • Dioxane-fused analogs (e.g., ) exhibit improved solubility in polar solvents compared to the parent pyrido[2,3-b]pyrazine system.
  • Imidazo-fused derivatives (e.g., ) demonstrate enhanced π-π stacking capabilities, making them suitable for targeting aromatic-rich biological receptors.

Functional Group Effects :

  • Replacement of the carboxylic acid group with dithiols (as in ) shifts the application from pharmaceutical to materials science, where sulfur atoms facilitate adsorption onto metal surfaces for corrosion inhibition.

Comparison with Non-Pyrido[2,3-b]pyrazine Heterocycles

Compound Class Example Key Differences References
Chromeno[4,3-b]quinoline-6,8-diones 7-Aryl-10,11-dihydro derivatives Show moderate cytotoxicity against cancer cell lines (K562, LS180, MCF-7); oxidation of dihydropyridine to pyridine improves activity
Pyridothienopyrimidines Ethyl 3-amino-9-aryl derivatives Sulfur-containing fused systems with potential for kinase inhibition
Bis-pyridinothieno[2,3-b]thiophenes Nicotinic acid derivatives (e.g., 10,11) Extended conjugation for optoelectronic applications; nitrogen/sulfur content enhances thermal stability

Key Observations:

  • Cytotoxicity: Chromenoquinoline derivatives () outperform pyrido[2,3-b]pyrazines in antitumoral activity, likely due to their planar aromatic systems enhancing DNA intercalation.
  • Electronic Properties : Sulfur-containing analogs (e.g., ) exhibit redox-active behavior, broadening their utility in catalysis and materials science compared to oxygen/nitrogen-dominant pyrido[2,3-b]pyrazines.

Biological Activity

7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid is a heterocyclic compound with significant biological activity. This article delves into its biological properties, potential applications, and relevant research findings.

  • Molecular Formula : C₈H₄BrN₃O₂
  • Molecular Weight : 254.04 g/mol
  • Density : 1.9 g/cm³
  • Boiling Point : 388.7 °C

The compound's structure includes a bromine atom and a carboxylic acid functional group, which contribute to its unique reactivity and biological profile.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition suggests potential implications for pharmacokinetics when used in conjunction with other medications.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have indicated its effectiveness against several pathogens, including Mycobacterium tuberculosis and various fungal strains. For instance, related compounds have demonstrated significant inhibition rates against Mycobacterium tuberculosis H(37)Rv, with some derivatives achieving up to 72% inhibition .

Structure-Activity Relationship (SAR)

The presence of the bromine atom in this compound enhances its biological activity compared to similar compounds lacking halogenation. The following table summarizes some structurally similar compounds and their similarity indices:

Compound NameCAS NumberSimilarity Index
6-Bromoquinoxaline-2,3(1H,4H)-dione168123-82-80.63
6-Bromo-4H-imidazo[4,5-b]pyridine28279-49-40.63
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione149142-67-60.61
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine28279-41-60.60
(6-Bromo-3H-imidazo[4,5-pyridin-2-yl)methanol172648-19-00.60

These compounds share structural similarities but vary in their functional groups and biological activities.

Antimycobacterial Activity

In a study assessing the biological activity of substituted pyrazinecarboxamides, it was found that derivatives closely related to this compound exhibited potent antitubercular activity. The highest activity was noted for specific derivatives that were able to inhibit the growth of Mycobacterium tuberculosis effectively .

Antifungal Activity

Another study highlighted that certain pyrazine derivatives demonstrated significant antifungal properties against Trichophyton mentagrophytes. These findings suggest that modifications to the pyrazine structure can enhance antifungal efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of various derivatives of pyrazinecarboxylic acids to specific biological targets such as GlcN-6-P synthase. These studies indicated that certain derivatives could potentially inhibit bacterial growth through this mechanism .

Q & A

Q. Basic

  • X-ray photoelectron spectroscopy (XPS) : Br 3d5/2_{5/2} peak at ~70 eV confirms covalent bonding .
  • Elemental analysis : Quantitative Br% (theoretical vs. experimental) validates stoichiometry.
  • Halogen-specific NMR : 79/81^{79/81}Br NMR (where accessible) resolves substitution patterns .

How can side reactions during bromination be troubleshooted?

Advanced
Common side products (e.g., di-brominated species) are minimized by:

  • Stoichiometric control : Use 1.1 equivalents of NBS.
  • Temperature gradients : Stepwise heating (0°C → 25°C) reduces over-reactivity.
  • Radical scavengers : Add TEMPO (0.5 equiv) to suppress radical chain mechanisms .

What mechanistic insights explain bromine’s reactivity in derivatives of this compound?

Advanced
Bromine participates in two key pathways:

  • Electrophilic aromatic substitution (EAS) : Directed by the pyrazine ring’s electron-deficient nature, with Br+^+ generated via Lewis acids (e.g., FeBr3_3) .
  • Radical pathways : NBS/benzoyl peroxide initiates Br• radicals, favoring C-7 substitution in the pyrido core .
  • Kinetic vs. thermodynamic control : Lower temperatures favor para-brominated products, while higher temperatures drive meta substitution .

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